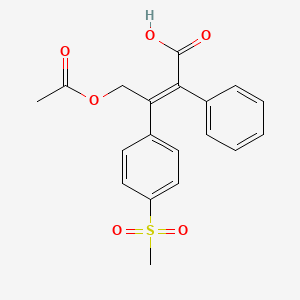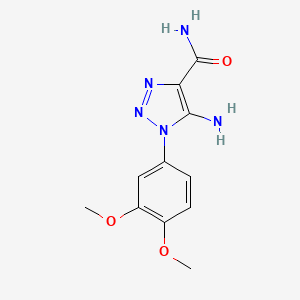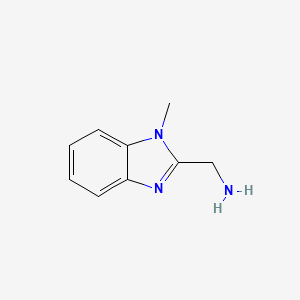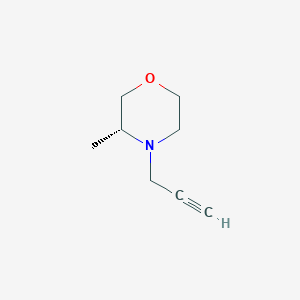
Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is C~21~H~22~N~2~O~2~S . Its crystal structure reveals a near-planar V-shaped conformation. Intramolecular hydrogen bonds (N—H···N and C—H···O) play a crucial role in stabilizing the molecule. The compound’s structural analogs are related to the alkaloid Thiosporine B .
Aplicaciones Científicas De Investigación
Synthetic Applications and Transformations
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole derivatives undergo various transformations to yield compounds with potential pharmaceutical applications. Albreht et al. (2009) described the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole derivatives, showcasing the versatility of thiazole compounds in synthetic organic chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).
Pharmacological Applications
Research into thiazole derivatives has also explored their potential as pharmacological agents. Nadhum and Mohammed (2020) synthesized compounds from conjugation of 6-mercaptopurine or 2-aminothiazole with N-aminophthalimide, indicating the role of thiazole derivatives in developing anticancer agents (Nadhum & Mohammed, 2020).
Antimicrobial and Antitumor Activities
Compounds derived from thiazole and thiazolidine cores have been investigated for their antimicrobial and antitumor properties. Govori, Spahiu, and Haziri (2014) synthesized 4-(5-(methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives and demonstrated their moderate antimicrobial activity (Govori, Spahiu, & Haziri, 2014). This suggests the potential of thiazole derivatives in developing new antimicrobial agents.
Electrochemical and Electrochromic Properties
The introduction of thiazole derivatives into polymers has been shown to affect electrochemical and electrochromic properties. Hu et al. (2013) studied the impact of different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives, revealing the utility of thiazole-containing compounds in materials science applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Environmental and Toxicological Studies
Ethyl carbamate, a compound related to carbamates like the one you are interested in, has been studied for its presence in fermented foods and alcoholic beverages and its classification as a Group 2A carcinogen. Studies on ethyl carbamate aim to understand its formation, metabolism, and mitigation strategies to reduce its levels in food products, highlighting the importance of research on carbamate compounds in ensuring food safety and public health (Gowd, Su, Karlovsky, & Chen, 2018).
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They can cause the system to reset differently, potentially leading to various therapeutic effects .
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways .
Result of Action
Thiazole-containing molecules are known to potentially cause various changes in biological systems .
Propiedades
IUPAC Name |
ethyl N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-4-19-13(18)16-12-15-10(8-20-12)7-11(17)14-6-5-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIHRREYFUMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2919359.png)

![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2919362.png)
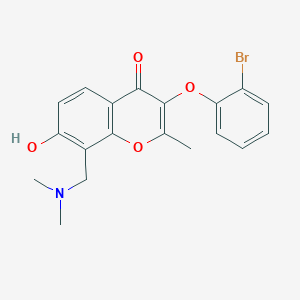
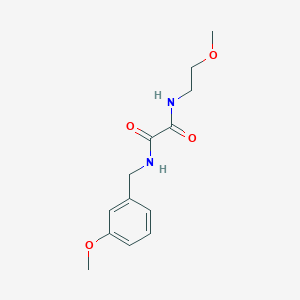
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)
